molecular formula C31H37NO9 B13848696 (2S,3S,4S,5R)-3,4,5-Trihydroxy-6-(2-oxo-1,1-diphenyl-2-(((1R,3r,5S)-spiro[bicyclo[3.2.1]octane-8,1'-pyrrolidin]-3-yl-8-ium)oxy)ethoxy)tetrahydro-2H-pyran-2-carboxylate

(2S,3S,4S,5R)-3,4,5-Trihydroxy-6-(2-oxo-1,1-diphenyl-2-(((1R,3r,5S)-spiro[bicyclo[3.2.1]octane-8,1'-pyrrolidin]-3-yl-8-ium)oxy)ethoxy)tetrahydro-2H-pyran-2-carboxylate

Cat. No.: B13848696
M. Wt: 567.6 g/mol
InChI Key: NWWRDFIISXSOBB-OSTZSGCUSA-N
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Description

(2S,3S,4S,5R)-3,4,5-Trihydroxy-6-(2-oxo-1,1-diphenyl-2-(((1R,3r,5S)-spiro[bicyclo[3.2.1]octane-8,1’-pyrrolidin]-3-yl-8-ium)oxy)ethoxy)tetrahydro-2H-pyran-2-carboxylate is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound features multiple hydroxyl groups, a spirocyclic structure, and a tetrahydropyran ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,4S,5R)-3,4,5-Trihydroxy-6-(2-oxo-1,1-diphenyl-2-(((1R,3r,5S)-spiro[bicyclo[3.2.1]octane-8,1’-pyrrolidin]-3-yl-8-ium)oxy)ethoxy)tetrahydro-2H-pyran-2-carboxylate involves multiple steps, including the formation of the spirocyclic structure and the introduction of the tetrahydropyran ring. The reaction conditions typically require the use of specific catalysts and reagents to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The spirocyclic structure can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions typically occur under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of diketones, while reduction of the carbonyl group can yield secondary alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its multiple functional groups make it a versatile tool for investigating biochemical pathways.

Medicine

In medicine, this compound has potential applications as a drug candidate due to its complex structure and potential biological activity. It can be used in the development of new therapeutic agents targeting specific molecular pathways.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as materials science and nanotechnology.

Mechanism of Action

The mechanism of action of (2S,3S,4S,5R)-3,4,5-Trihydroxy-6-(2-oxo-1,1-diphenyl-2-(((1R,3r,5S)-spiro[bicyclo[3.2.1]octane-8,1’-pyrrolidin]-3-yl-8-ium)oxy)ethoxy)tetrahydro-2H-pyran-2-carboxylate involves its interaction with specific molecular targets. The compound’s multiple functional groups allow it to bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (2S,3S,4S,5R)-3,4,5-Trihydroxy-6-(2-oxo-1,1-diphenyl-2-(((1R,3r,5S)-spiro[bicyclo[3.2.1]octane-8,1’-pyrrolidin]-3-yl-8-ium)oxy)ethoxy)tetrahydro-2H-pyran-2-carboxylate stands out due to its unique spirocyclic structure and the presence of multiple functional groups. These features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C31H37NO9

Molecular Weight

567.6 g/mol

IUPAC Name

(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[2-oxo-1,1-diphenyl-2-[(1R,5S)-spiro[8-azoniabicyclo[3.2.1]octane-8,1'-azolidin-1-ium]-3-yl]oxyethoxy]oxane-2-carboxylate

InChI

InChI=1S/C31H37NO9/c33-24-25(34)27(28(36)37)40-29(26(24)35)41-31(19-9-3-1-4-10-19,20-11-5-2-6-12-20)30(38)39-23-17-21-13-14-22(18-23)32(21)15-7-8-16-32/h1-6,9-12,21-27,29,33-35H,7-8,13-18H2/t21-,22+,23?,24-,25-,26+,27-,29?/m0/s1

InChI Key

NWWRDFIISXSOBB-OSTZSGCUSA-N

Isomeric SMILES

C1CC[N+]2(C1)[C@@H]3CC[C@H]2CC(C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)OC6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)[O-])O)O)O

Canonical SMILES

C1CC[N+]2(C1)C3CCC2CC(C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)OC6C(C(C(C(O6)C(=O)[O-])O)O)O

Origin of Product

United States

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